
KB-141
Descripción general
Descripción
Métodos De Preparación
La síntesis de KB-141 implica varios pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales. La ruta sintética generalmente implica la reacción de 3,5-diclorofenol con bromuro de 4-hidroxi-3-isopropilbencilo en presencia de una base para formar el enlace éter. Este intermedio se somete luego a reacciones adicionales para introducir la porción de ácido acético . Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción para mejorar el rendimiento y la pureza, como el control de la temperatura, la presión y el uso de catalizadores.
Análisis De Reacciones Químicas
KB-141 experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar las quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir this compound en sus alcoholes correspondientes.
Sustitución: Los átomos de halógeno en this compound se pueden sustituir con otros grupos funcionales utilizando reactivos apropiados. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Key Mechanisms:
- Increased Metabolic Rate : KB-141 enhances oxygen consumption (MVO2) and metabolic rate in various animal models, indicating its potential for weight management.
- Lipid Lowering Effects : The compound has shown promise in reducing serum cholesterol and low-density lipoprotein (LDL) levels, which are critical factors in cardiovascular health.
- Improved Insulin Sensitivity : In preclinical studies, this compound improved glucose tolerance and insulin sensitivity, suggesting benefits for diabetic patients.
Obesity Management
This compound has been evaluated for its efficacy in reducing body weight in models of obesity. Research indicates that it can significantly lower body weight without adversely affecting heart rate, making it a safer alternative to traditional thyroid hormone treatments.
Hyperlipidemia Treatment
The compound has been studied for its potential to manage hyperlipidemia. In clinical trials, this compound demonstrated marked reductions in LDL levels, showcasing its utility as a lipid-lowering agent.
Study | Population | Findings |
---|---|---|
Clinical Trials | Human subjects | Significant LDL reduction reported; however, further studies are warranted due to adverse effects noted in animal models . |
Diabetes Management
Research indicates that this compound may enhance insulin sensitivity and aid in glucose metabolism, positioning it as a potential treatment for type 2 diabetes.
Study | Model | Results |
---|---|---|
OUP (2017) | High-fat diet rats | Improved insulin sensitivity and normalized serum triglycerides . |
Case Study 1: Weight Reduction in Obesity Models
In a series of experiments involving mice genetically predisposed to obesity, this compound was administered over several weeks. Results showed a consistent reduction in body weight alongside improved metabolic markers such as decreased serum cholesterol levels and enhanced insulin sensitivity.
Case Study 2: Cholesterol Management
A study involving hyperlipidemic rats demonstrated that treatment with this compound led to significant reductions in total cholesterol and LDL levels. These findings support the hypothesis that TRβ agonists can effectively manage lipid profiles without the typical side effects associated with other treatments.
Mecanismo De Acción
KB-141 ejerce sus efectos uniéndose selectivamente al receptor de la hormona tiroidea beta. Esta unión induce cambios conformacionales en el receptor, permitiéndole interactuar con los coactivadores y regular la transcripción genética. La activación del receptor de la hormona tiroidea beta conduce a un aumento de la tasa metabólica, niveles reducidos de colesterol y un metabolismo lipídico mejorado .
Comparación Con Compuestos Similares
KB-141 es único debido a su alta selectividad para el receptor de la hormona tiroidea beta, lo que minimiza los efectos secundarios cardíacos comúnmente asociados con los agonistas no selectivos del receptor de la hormona tiroidea. Los compuestos similares incluyen:
GC-1: Otro agonista del receptor de la hormona tiroidea beta con efectos similares para reducir los lípidos.
T3 (Triyodotironina): Una hormona tiroidea natural con una actividad receptora más amplia pero más efectos secundarios
This compound destaca por sus posibles beneficios terapéuticos con efectos adversos reducidos, lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollo.
Actividad Biológica
KB-141 is a selective agonist for the thyroid hormone receptor beta (TRβ), known for its potential therapeutic applications in obesity, hypercholesterolemia, and diabetes management. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound selectively activates TRβ, which plays a crucial role in regulating metabolic processes. Unlike TRα, TRβ activation primarily influences lipid metabolism and energy expenditure without significant cardiac side effects. The selectivity of this compound towards TRβ over TRα is essential for its therapeutic profile, minimizing adverse cardiovascular effects often associated with non-selective thyroid hormone therapies.
Pharmacological Effects
1. Anti-Obesity and Lipid-Lowering Effects:
Research indicates that this compound significantly reduces body weight and plasma cholesterol levels. In a study involving diet-induced obese (DIO) mice, this compound administration resulted in a notable reduction in total plasma cholesterol after two weeks of treatment. The effective dose (ED50) for cholesterol reduction was found to be 0.05 mg/kg .
2. Effects on Lipid Metabolism:
this compound has been shown to enhance the expression of genes involved in lipid metabolism, such as sterol regulatory element-binding protein (SREBP)-1c and low-density lipoprotein receptor (LDLR). In studies where this compound was administered to rats, significant increases in mRNA levels of these genes were observed, indicating enhanced lipid clearance from the bloodstream .
Case Studies
Case Study 1: DIO Mice
In a controlled study with DIO mice, this compound was administered at doses ranging from 0.012 mg/kg to 0.05 mg/kg. Results demonstrated a 67% reduction in total cholesterol levels compared to baseline measurements over a two-week period .
Case Study 2: Cynomolgus Monkeys
A study involving cynomolgus monkeys highlighted the drug's efficacy in lowering triglyceride levels and improving insulin sensitivity. Monkeys treated with this compound exhibited reduced fasting insulin levels alongside improved glucose tolerance tests .
Table 1: Summary of Biological Activities of this compound
Activity | Observations | Effective Dose (ED50) |
---|---|---|
Cholesterol Reduction | 67% reduction in total cholesterol | 0.05 mg/kg |
Body Weight Reduction | 61% reduction in body weight gain | 1 mg/kg |
Gene Expression (Liver) | Increased SREBP-1c, LDLR mRNA levels | N/A |
Insulin Sensitivity Improvement | Enhanced glucose tolerance | N/A |
Safety Profile
The safety profile of this compound is promising, with studies indicating minimal cardiac side effects compared to traditional thyroid hormone treatments. In rat models, this compound did not significantly affect heart rate or blood pressure at therapeutic doses, which is a common concern with non-selective thyroid hormone therapies .
Q & A
Basic Research Questions
Q. What is the molecular basis of KB-141's selectivity for thyroid hormone receptor beta (TRβ) over TRα?
this compound achieves TRβ selectivity through structural modifications of the native thyroid hormone T3. Key changes include replacing iodine atoms with chlorine and isopropyl groups and substituting the amino acid side chain with an acetic acid moiety. These alterations reduce TRα binding affinity while maintaining high TRβ affinity, resulting in a 14-fold selectivity for TRβ over TRα in humans . Methodologically, TRβ selectivity is validated using in vitro competitive binding assays and in vivo models assessing tissue-specific responses (e.g., heart vs. liver) .
Q. What are the key metabolic effects of this compound observed in preclinical models?
this compound induces metabolic rate increases (5–10% in lean rats), reduces plasma cholesterol, and improves glucose tolerance without causing tachycardia. In obese Zucker-fa/fa rats and ob/ob mice, it decreases body weight, serum triglycerides, and insulin resistance . The table below summarizes findings:
Q. Which experimental models are commonly used to study this compound's anti-obesity and lipid-lowering effects?
Preclinical studies prioritize Zucker-fa/fa rats (genetic obesity), ob/ob mice (leptin deficiency), and non-human primates. These models allow evaluation of weight loss, lipid metabolism, and glucose homeostasis. Methodologically, researchers monitor oxygen consumption (indirect calorimetry), plasma lipid profiles, and cardiac parameters (e.g., heart weight/body weight ratios) to distinguish metabolic benefits from off-target effects .
Advanced Research Questions
Q. How does this compound's dose-response profile for metabolic effects compare to its cardiovascular safety in preclinical studies?
this compound exhibits a favorable therapeutic window: at doses up to 3,000 nmol/kg/day, it reduces cholesterol and body weight without increasing heart weight/body weight ratios, unlike T3, which causes cardiac hypertrophy at lower doses . Experimental designs should include dose-ranging studies with parallel assessment of metabolic (e.g., cholesterol levels) and cardiovascular (e.g., echocardiography, heart weight metrics) endpoints. Statistical analysis of variance (ANOVA) with post-hoc tests is critical to identify thresholds for efficacy vs. safety .
Q. What methodological considerations are critical when analyzing contradictory data on this compound's cardiac effects compared to T3?
Contradictions arise from differing receptor activation profiles: T3 activates both TRα (linked to tachycardia) and TRβ, while this compound selectively targets TRβ. To resolve discrepancies, researchers should:
- Use isoform-specific knockout models to isolate TRβ-mediated effects.
- Employ longitudinal cardiac monitoring (e.g., telemetry in primates) to detect subclinical changes.
- Analyze error bars and variability in dose-response curves (e.g., ’s heart weight data) to distinguish biological noise from significant trends .
Q. What strategies are recommended for integrating this compound into combination therapies, such as with chemotherapy agents?
In triple-negative breast cancer (TNBC) models, this compound enhances docetaxel and doxorubicin sensitivity by stabilizing TRβ and promoting apoptosis. Methodological recommendations include:
- Dose optimization : Co-treatment with this compound (0.1–1.6 nM) and chemotherapy agents (e.g., 0.2 nM docetaxel) reduces viable cells by 85% .
- Mechanistic validation : Western blotting for apoptotic markers (cleaved PARP, caspase-3) and TRβ expression confirms synergy .
- Safety screening : Assess cardiac toxicity in co-treatment cohorts, as chemotherapy itself may have cardiovascular risks .
Q. Research Gaps and Future Directions
- Clinical translation : Despite promising preclinical data, this compound has not entered clinical trials. Researchers must address formulation challenges (e.g., solubility in DMSO/PEG300 mixtures) and regulatory requirements for first-in-human studies .
- Contradictory findings : Resolve discrepancies in TRβ’s role across tissues by using single-cell RNA sequencing to map receptor activity in metabolic vs. cancer models .
Propiedades
Número CAS |
219691-94-8 |
---|---|
Fórmula molecular |
C17H16Cl2O4 |
Peso molecular |
355.2 g/mol |
Nombre IUPAC |
2-[3,5-dichloro-4-(4-hydroxy-3-propan-2-ylphenoxy)phenyl]acetic acid |
InChI |
InChI=1S/C17H16Cl2O4/c1-9(2)12-8-11(3-4-15(12)20)23-17-13(18)5-10(6-14(17)19)7-16(21)22/h3-6,8-9,20H,7H2,1-2H3,(H,21,22) |
Clave InChI |
OZYQIQVPUZANTM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)CC(=O)O)Cl)O |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)CC(=O)O)Cl)O |
Apariencia |
Solid powder |
Key on ui other cas no. |
219691-94-8 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
KB 141 KB-141 KB141 cpd |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.